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Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic

myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia

(Ph+ ALL). Its primary target is the BCR-ABL fusion protein, the hallmark of CML. However, like

many kinase inhibitors, dasatinib exhibits polypharmacology, binding to a range of on- and off-

target kinases. Identifying these additional targets is crucial for understanding its full

mechanism of action, predicting potential side effects, and exploring new therapeutic

applications.

Significance Analysis of INTeractome (SAINT) is a powerful computational tool that assigns

confidence scores to protein-protein interactions identified through affinity purification-mass

spectrometry (AP-MS) experiments.[1][2] By statistically analyzing quantitative data, such as

spectral counts or peptide intensities, SAINT distinguishes bona fide interactors from non-

specific background contaminants.[2] This makes it an invaluable tool in chemical proteomics

for the deconvolution of drug targets.

These application notes provide a detailed overview and experimental protocols for utilizing

SAINT in the identification of direct and indirect cellular targets of dasatinib.
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Principle of the Method
The overall workflow involves using a modified, immobilized version of dasatinib as "bait" to

capture its interacting proteins from cell lysates. These protein complexes are then purified,

digested, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The resulting data, which includes the identities and quantities (typically as spectral counts) of

the co-purifying "prey" proteins, are then analyzed using SAINT.

SAINT builds a statistical model to differentiate true interactions from false positives. It

compares the abundance of each prey protein in the dasatinib pull-down experiments to its

abundance in negative control experiments (e.g., using beads with no drug).[2][3] By modeling

the distributions of true and false interactions, SAINT calculates a probability score for each

potential interaction, allowing for the high-confidence identification of dasatinib's interactome.[2]

Experimental Workflow and Signaling Pathways
The identification of dasatinib targets using AP-MS coupled with SAINT analysis follows a

systematic workflow. This process allows for the elucidation of both intended and unintended

drug-protein interactions, which can then be mapped to their respective signaling pathways to

understand the drug's broader biological effects.
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Experimental and Computational Workflow

Signaling Pathway Analysis
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Workflow for Dasatinib Target Identification using SAINT.

The identified targets of dasatinib are involved in various critical cellular signaling pathways.

Understanding these interactions provides insights into the drug's therapeutic effects and

potential side effects.
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Dasatinib Target Pathways.
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Quantitative Data Summary
The following tables summarize the types of quantitative data obtained from a representative

chemical proteomics study on dasatinib targets in lung cancer cell lines. This data serves as

the input for SAINT analysis to identify high-confidence interactors.

Table 1: Identified Kinase Targets of Dasatinib Across Lung Cancer Cell Lines
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Protein Kinase
H292 (Spectral
Counts)

H441 (Spectral
Counts)

HCC827 (Spectral
Counts)

ABL1 15 12 10

SRC 25 30 22

LYN 18 21 15

FYN 12 15 11

LCK 9 7 5

YES1 14 16 13

FRK 8 10 7

BRK 6 9 5

ACK1 11 13 9

EPHA2 20 25 18

DDR1 16 19 14

EGFR 5 6 38

... ... ... ...

Note: The spectral

counts are illustrative

based on published

findings and represent

the relative

abundance of kinases

captured by the

dasatinib affinity

matrix. Actual data

can be found in the

supplementary

materials of the cited

study.[4]
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Table 2: SAINT Analysis Output for High-Confidence Dasatinib Interactors

Prey Protein
Avg. Spectral
Count
(Dasatinib)

Avg. Spectral
Count
(Control)

SAINT Score
(AvgP)

Bayesian FDR

ABL1 12.3 0.5 0.99 0.001

SRC 25.7 1.2 0.98 0.002

EPHA2 21.0 0.8 0.97 0.003

DDR1 16.3 0.3 0.99 0.001

EGFR 16.3 0.2 0.98 0.002

GRB2 8.7 1.5 0.92 0.015

... ... ... ... ...

Note: This table

is a

representative

example of what

a SAINT output

would look like.

AvgP (Average

Probability) is a

key metric from

SAINT, with

scores closer to

1.0 indicating

higher

confidence.

Bayesian FDR

(False Discovery

Rate) provides

an estimate of

the error rate for

the identified

interactions.
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Experimental Protocols
Protocol 1: Dasatinib Affinity Chromatography
This protocol is adapted from methodologies used in chemical proteomics to identify kinase

inhibitor targets.[4]

Materials:

Dasatinib--linked affinity resin (e.g., c-dasatinib on sepharose beads)

Lung cancer cell lines (e.g., H292, H441, HCC827)

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM

EGTA, supplemented with protease and phosphatase inhibitors.

Wash Buffer: Lysis buffer with 500 mM NaCl.

Elution Buffer: 0.1 M glycine (pH 2.5).

Neutralization Buffer: 1 M Tris-HCl (pH 8.0).

Procedure:

Cell Lysis: Harvest cultured cells and lyse them in ice-cold Lysis Buffer.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular

debris. Collect the supernatant.

Affinity Resin Preparation: Wash the dasatinib-linked affinity resin three times with Lysis

Buffer.

Incubation: Incubate the clarified cell lysate with the prepared affinity resin for 2-4 hours at

4°C with gentle rotation.

Washing: Pellet the resin by centrifugation and wash three times with Lysis Buffer, followed

by three washes with Wash Buffer to remove non-specific binders.
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Elution: Elute the bound proteins from the resin by incubating with Elution Buffer for 10

minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.

Sample Preparation for MS: Proceed with on-bead digestion (Protocol 2) or prepare the

eluate for in-solution digestion.

Protocol 2: On-Bead Tryptic Digestion and Sample
Preparation for LC-MS/MS
Materials:

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Ammonium bicarbonate (50 mM)

Formic acid (0.1%)

C18 desalting spin columns

Procedure:

Reduction and Alkylation: After the final wash step in Protocol 1, resuspend the beads in 50

mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at

56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20

mM, then incubate in the dark for 30 minutes.

Digestion: Add trypsin to the bead slurry (approximately 1:50 enzyme-to-protein ratio) and

incubate overnight at 37°C with shaking.

Peptide Collection: Centrifuge the sample to pellet the beads and collect the supernatant

containing the digested peptides.

Desalting: Acidify the peptide solution with formic acid and desalt using C18 spin columns

according to the manufacturer's instructions.
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LC-MS/MS Analysis: Dry the desalted peptides and resuspend in 0.1% formic acid for

analysis by LC-MS/MS.

Protocol 3: SAINT Analysis of MS Data
Software:

SAINT (or SAINTexpress for faster analysis) software package.[5]

A data processing pipeline to convert raw MS files into a list of identified proteins with their

corresponding spectral counts (e.g., MaxQuant, Proteome Discoverer).

Input File Preparation:

interaction.dat: A tab-delimited file with four columns: IP name, Bait name, Prey name, and

Spectral Count.

prey.dat: A tab-delimited file with three columns: Prey protein name, protein length, and gene

name.

bait.dat: A tab-delimited file with three columns: IP name, Bait name, and a 'T' for test

(dasatinib) or 'C' for control purifications.

Running SAINTexpress (Example Command):

-spc indicates spectral count data.

-L4 specifies the number of top prey proteins to print in the output for each bait.

Output Interpretation: The primary output file, list.txt, will contain the scored interactions. Key

columns to consider are:

Bait: The bait protein (dasatinib).

Prey: The identified interacting protein.

Spec: The spectral count for the interaction.
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AvgP: The average probability of a true interaction across replicates. A score close to 1.0

indicates high confidence.

BFDR: The Bayesian False Discovery Rate, indicating the estimated proportion of false

positives at a given AvgP threshold.

Conclusion
The combination of affinity purification using dasatinib as bait, coupled with sensitive mass

spectrometry and rigorous statistical analysis using SAINT, provides a robust platform for

identifying the direct and indirect targets of this important anti-cancer drug. This approach not

only confirms known targets like BCR-ABL and SRC family kinases but also uncovers novel off-

targets such as Ephrin receptors and EGFR, which may contribute to both its therapeutic

efficacy and its side-effect profile.[4] The detailed protocols and data analysis workflows

presented here offer a comprehensive guide for researchers aiming to apply this powerful

methodology in drug discovery and chemical biology.
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To cite this document: BenchChem. [Application of SAINT in Identifying Drug Targets for
Dasatinib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622896#application-of-saint-in-identifying-drug-
targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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